molecular formula C14H14N2O2 B12626531 3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo-

Cat. No.: B12626531
M. Wt: 242.27 g/mol
InChI Key: GGVBVOUOMDEVJN-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor and a cyanide source.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various alkylated or arylated quinoline derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Quinoline N-oxide: An oxidized derivative with different reactivity.

    4-Hydroxyquinoline: A hydroxylated derivative with distinct biological activities.

Uniqueness

3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-7-(1-methylethoxy)-4-oxo- is unique due to its specific substituents, which confer unique chemical properties and potential biological activities. Its combination of a nitrile group, a dihydroquinoline core, and various alkyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-methyl-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C14H14N2O2/c1-8(2)18-13-5-12-11(4-9(13)3)14(17)10(6-15)7-16-12/h4-5,7-8H,1-3H3,(H,16,17)

InChI Key

GGVBVOUOMDEVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC(C)C)NC=C(C2=O)C#N

Origin of Product

United States

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